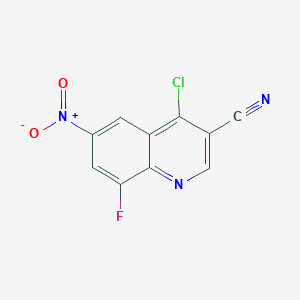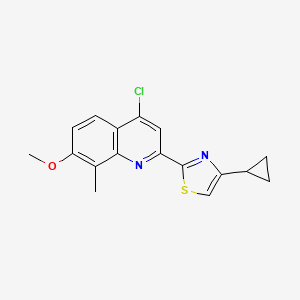![molecular formula C16H19N7 B12224831 2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12224831.png)
2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound that features a pyrimidine ring, a piperazine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate amines with formamide or other suitable reagents.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Formation of the Pyridine Ring: The pyridine ring is typically formed through cyclization reactions involving nitriles and other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds with similar pyrimidine rings, such as pyrido[2,3-d]pyrimidine.
Piperazine Derivatives: Compounds with similar piperazine rings, such as 1-(2-pyrimidyl)piperazine.
Pyridine Derivatives: Compounds with similar pyridine rings, such as 2-(pyridin-2-yl)pyrimidine.
Uniqueness
2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is unique due to its specific combination of pyrimidine, piperazine, and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19N7 |
|---|---|
Molecular Weight |
309.37 g/mol |
IUPAC Name |
2-[4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C16H19N7/c1-21(2)14-10-16(20-12-19-14)23-7-5-22(6-8-23)15-9-13(11-17)3-4-18-15/h3-4,9-10,12H,5-8H2,1-2H3 |
InChI Key |
KTGQTEJAPSDKGH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[Methyl(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B12224758.png)
![7-(2-chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12224759.png)
![N-[(2-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12224766.png)
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12224774.png)
![2-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B12224780.png)
![5-Tert-butyl-7-[4-(4-chlorobenzyl)piperazin-1-yl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12224783.png)

![3-fluoro-1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidine-3-carboxamide](/img/structure/B12224790.png)
![2-fluoro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide](/img/structure/B12224792.png)

![1-(4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12224807.png)
![1-(cyclopentylmethyl)-N-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12224824.png)

![5-(4-Chlorophenyl)-4-{4-[(2-methylnaphthyl)methyl]piperazinyl}thiopheno[2,3-d] pyrimidine](/img/structure/B12224838.png)
